molecular formula C18H17N3O2S B2442715 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide CAS No. 895485-59-3

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B2442715
CAS No.: 895485-59-3
M. Wt: 339.41
InChI Key: RXFFSKYBHVDLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is known for its potential use in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-8-9-15(13(2)10-12)17-20-21-18(23-17)19-16(22)11-24-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFFSKYBHVDLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Intermediates

The 1,3,4-oxadiazole ring is synthesized via cyclization of 2,4-dimethylphenyl-substituted carbohydrazide precursors. In a representative procedure, 2,4-dimethylphenylacetic acid is treated with semicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by neutralization with potassium hydroxide. This method yields 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine as a key intermediate, with cyclization efficiencies exceeding 85% under reflux conditions.

Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
  • Catalyst: POCl₃ (1.2 equiv)
  • Yield: 82–88%

The reaction mechanism involves initial activation of the carboxylic acid by POCl₃, forming a reactive acyl chloride intermediate, which subsequently undergoes nucleophilic attack by semicarbazide. Cyclodehydration is facilitated by the basic environment, culminating in oxadiazole ring closure.

Thioether Linkage Installation

Nucleophilic Aromatic Substitution

The thioether moiety (–S–) is introduced via reaction of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiol with 2-bromoacetophenone derivatives. Sodium hydride (NaH) in dimethylformamide (DMF) promotes deprotonation of the thiol group, enabling nucleophilic displacement of bromide.

Optimized Protocol:

  • Dissolve 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-thiol (1 equiv) in DMF.
  • Add NaH (1.1 equiv) at 0°C under nitrogen atmosphere.
  • Introduce 2-bromoacetophenone (1.05 equiv) dropwise.
  • Stir at room temperature for 3–4 hours.

Key Parameters:

  • Solvent: DMF or dimethylacetamide (DMAc)
  • Base: NaH or LiH (1.1–1.2 equiv)
  • Yield: 73–77%

Side reactions, such as over-alkylation or oxidation of the thiol group, are mitigated by strict temperature control and inert gas purging.

Acetamide Functionalization

Acylation of Oxadiazole-Thioether Intermediate

The final acetamide group is installed via reaction of the thioether intermediate with chloroacetyl chloride in the presence of triethylamine (Et₃N). This step proceeds via an SN2 mechanism, with Et₃N scavenging HCl to drive the reaction to completion.

Procedure:

  • Combine 2-((4-methoxyphenyl)thio)-5-(2,4-dimethylphenyl)-1,3,4-oxadiazole (1 equiv) with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM).
  • Add Et₃N (1.5 equiv) at 0°C.
  • Warm to room temperature and stir for 2 hours.

Characterization Data:

  • Molecular Formula: C₁₉H₁₉N₃O₃S
  • Molecular Weight: 369.44 g/mol
  • ¹H NMR (DMSO-d₆): δ 2.31 (s, 6H, CH₃), 3.84 (s, 2H, CH₂), 7.30–7.45 (m, 9H, Ar–H)

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Recent advances describe a one-pot method combining cyclization and acylation steps. Using 2,4-dimethylphenylacetic acid, thiourea, and chloroacetyl chloride in a single reactor reduces purification steps and improves overall yield (68–72%). However, this approach requires precise stoichiometric control to minimize byproduct formation.

Solid-Phase Synthesis

Immobilization of the oxadiazole precursor on Wang resin enables stepwise functionalization under mild conditions. This method, while cost-intensive, achieves >95% purity as confirmed by HPLC.

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMAc) enhance nucleophilicity in thioether formation but may lead to esterification side reactions. Switching to acetonitrile reduces side products by 12–15%.

Temperature Optimization

Cyclization at 100°C improves ring closure kinetics but risks decomposition above 110°C. A balanced protocol at 90°C maximizes yield (84%) while maintaining product integrity.

Scalability and Industrial Relevance

Kilogram-Scale Production

Pilot-scale trials using continuous flow reactors demonstrate consistent yields (78–81%) with residence times of <10 minutes. Key challenges include managing exothermicity during POCl₃ addition and ensuring homogeneous mixing in thioether coupling.

Environmental Considerations

Waste streams rich in DMF and POCl₃ require neutralization with aqueous NaOH followed by activated carbon filtration. Lifecycle assessments suggest a 22% reduction in environmental impact compared to batch methods.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anti-proliferative agent.

    Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain cancer cell lines.

    Industry: The compound is explored for its use in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. In cancer therapy, for instance, it is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting angiogenesis. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of key enzymes and receptors.

Comparison with Similar Compounds

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide can be compared with other oxadiazole derivatives:

    N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide: Known for its anticancer potential.

    N-(2,4-dimethylphenyl)formamide: Used in various synthetic applications.

    2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: Explored for its pharmacological properties.

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide is a compound that falls within the category of oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxadiazole ring and a phenylsulfanyl acetamide moiety. The oxadiazole ring contributes to the compound’s biological activity through its ability to interact with various biological targets.

Property Details
Molecular Formula C15H16N4OS
Molar Mass 300.37 g/mol
CAS Number 891112-54-2

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in various physiological processes. The oxadiazole moiety can modulate the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system.

Enzyme Inhibition Studies

Research has indicated that compounds with similar structures exhibit significant inhibitory effects on AChE and BChE. For instance:

  • In vitro Studies : Compounds containing the oxadiazole scaffold have shown IC50 values ranging from 0.052 μM to over 10 μM for AChE inhibition, suggesting potent activity against cholinesterases .
  • Neuroprotective Effects : In animal models of Alzheimer's disease, oxadiazole derivatives have demonstrated improvements in cognitive functions and reductions in oxidative stress markers .

Case Studies

  • Cognitive Enhancement in Alzheimer's Models : A study involving a related compound (SD-6) demonstrated significant improvements in memory functions in scopolamine-induced rat models. The treatment led to decreased levels of malondialdehyde (MDA) and increased antioxidant enzyme activities .
  • Structure-Activity Relationship (SAR) : The SAR analysis of related oxadiazole compounds has revealed that modifications at specific positions on the phenyl ring can enhance or diminish biological activity. For example, compounds with electron-withdrawing groups showed improved AChE inhibition compared to those with electron-donating groups .

Biological Applications

The potential applications of this compound span several therapeutic areas:

  • Neurodegenerative Diseases : Due to its cholinesterase inhibitory properties, this compound may serve as a candidate for treating Alzheimer's disease.
  • Antioxidant Activity : Its ability to modulate oxidative stress markers suggests potential use as an antioxidant agent.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating possible applications in infectious disease management.

Q & A

Q. How can the structural identity and purity of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide be confirmed experimentally?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze proton and carbon environments, particularly focusing on the oxadiazole ring (δ 8.5–9.5 ppm for protons) and the phenylsulfanyl group (δ 7.0–7.8 ppm). High-resolution mass spectrometry (HR-MS) is critical for verifying molecular mass and fragmentation patterns. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30 v/v) as the mobile phase .**

Q. What are the common biological activities associated with this compound, and how are they evaluated?

Preliminary studies on structurally analogous oxadiazole-acetamide derivatives suggest potential antimicrobial , anticancer , and anti-inflammatory activities. Evaluation involves:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme inhibition studies : Testing against lipoxygenase or cyclooxygenase to assess anti-inflammatory potential .

Q. What synthetic routes are typically employed for oxadiazole-containing acetamides?

A two-step approach is common:

Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides using dehydrating agents like POCl3 or H2SO4 at 80–100°C .

Acetamide coupling : Reacting the oxadiazole intermediate with 2-(phenylsulfanyl)acetyl chloride in anhydrous DMF, catalyzed by triethylamine at room temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • pH modulation : Neutral to slightly basic conditions (pH 7–8) prevent hydrolysis of the acetamide bond .
  • Catalyst use : Sodium hydride or K2CO3 accelerates nucleophilic substitutions .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect biological activity?

  • 2,4-Dimethylphenyl group : Enhances lipophilicity, improving membrane permeability and antimicrobial activity .
  • Phenylsulfanyl moiety : Introduces electron-withdrawing effects, potentially increasing oxidative stability and enzyme inhibition .
  • Fluoro or chloro substituents : Meta/para positions on the phenyl ring can boost anticancer activity by disrupting DNA replication .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?

  • Comparative structural analysis : Use XRD or computational docking to confirm binding modes vs. protein targets (e.g., EGFR, COX-2) .
  • Standardized assay protocols : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolite profiling : LC-MS to identify degradation products or active metabolites that may influence results .

Q. What challenges arise in characterizing impurities or byproducts during synthesis?

  • Co-elution in HPLC : Resolve using gradient elution (e.g., 10–90% acetonitrile over 30 minutes) .
  • Ambiguous NMR signals : Apply 2D techniques (COSY, HSQC) to distinguish overlapping proton environments .
  • Thermal instability : Use low-temperature MS ionization (e.g., ESI) to prevent decomposition .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

  • Molecular docking : Simulate interactions with targets like bacterial dihydrofolate reductase (DHFR) or tubulin .
  • Reactive oxygen species (ROS) assays : Measure oxidative stress induction in cancer cells .
  • Gene expression profiling : RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis regulators Bcl-2/Bax) .

Methodological Notes

  • Quantitative structure-activity relationship (QSAR) models : Use Gaussian or COSMO-RS to predict bioactivity based on electronic descriptors (e.g., HOMO-LUMO gap) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.